ATII
Description
Contextualization within Synthetic Musk Compound Classification
Synthetic musks are a diverse class of chemical compounds engineered to replicate the scent of natural musk, which was historically sourced from animals like the musk deer. wikipedia.orgscentspiracy.com These synthetic alternatives provide a cost-effective and ethical source for the musk fragrance, a staple in the perfume and consumer product industries. panda.orgpublisherspanel.com The major classes of synthetic musks include nitro musks, polycyclic musks (PCMs), macrocyclic musks, and alicyclic musks. scentspiracy.comtaylorandfrancis.com
Traseolide, with the chemical abbreviation ATII, is classified as a polycyclic musk. panda.org This class of musks is defined by chemical structures containing multiple fused rings. lookchem.comperfumerflavorist.com Specifically, Traseolide is an indane derivative, which contributes to its characteristic fragrance and chemical stability. pellwall.com Polycyclic musks, such as Traseolide, became prominent fragrances in numerous personal care and household products. panda.org Other significant polycyclic musks include Galaxolide (HHCB) and Tonalide (AHTN), which have seen extensive use. panda.orgnih.gov
Table 1: Classification of Major Synthetic Musk Compounds
| Class | Key Structural Features | Example Compounds |
|---|---|---|
| Nitro Musks | Nitro derivatives of alkylbenzenes | Musk Xylene, Musk Ketone |
| Polycyclic Musks (PCMs) | Fused bicyclic or tricyclic ring systems | Traseolide, Galaxolide (HHCB), Tonalide (AHTN) |
| Macrocyclic Musks | Single large ring structure (10-15 carbons or more) | Muscone, Civetone, Ambrettolide |
| Alicyclic Musks | Modified alkyl esters, often linear in structure | Helvetolide, Romanolide |
Historical Trajectory and Academic Research Milestones in Synthetic Musk Development
The journey of synthetic musks began in 1888 with the serendipitous discovery of nitro musks by Albert Bauer, who was initially researching new explosives. publisherspanel.com Prior to this, the fragrance industry relied on expensive and ethically controversial animal-derived musks. scentspiracy.compublisherspanel.com The use of natural musk from the musk deer was significantly curtailed by its inclusion in the Convention on International Trade in Endangered Species of Wild Fauna and Flora (CITES) in 1979. publisherspanel.com
The development of polycyclic musks occurred between 1955 and 1970, introducing a new generation of musk fragrances to the market. publisherspanel.com Over time, a notable shift in production occurred, moving away from the earlier nitro musks towards the increased use of polycyclic and macrocyclic musks. nih.gov This transition was influenced by a variety of factors, including the chemical properties and stability of the newer compounds.
Scholarly Significance and Research Impetus for Traseolide Investigations
The primary driver for the scientific investigation of Traseolide is its widespread application in consumer products, including cosmetics, detergents, and perfumes. chemicalbull.com This extensive use leads to its release into the environment, primarily through wastewater. umweltprobenbank.de
The chemical properties of Traseolide, particularly its stability and lipophilic (fat-loving) nature, are of significant interest to researchers. umweltprobenbank.de These characteristics contribute to its persistence in the environment and a potential for bioaccumulation, meaning it can build up in the fatty tissues of organisms, including aquatic life and humans. nih.govumweltprobenbank.de Consequently, numerous environmental monitoring studies have detected Traseolide and other polycyclic musks in various environmental compartments. The presence of these compounds in the ecosystem has prompted further research into their interactions with biological systems. nih.gov
Table 2: Chemical Identity of Traseolide
| Identifier | Value |
|---|---|
| Chemical Name | 1-(1,1,2,6-tetramethyl-3-propan-2-yl-2,3-dihydroinden-5-yl)ethanone |
| Common Name | Traseolide |
| Abbreviation | This compound |
| CAS Number | 68140-48-7 |
| Molecular Formula | C₁₈H₂₆O |
| Molecular Weight | 258.4 g/mol |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(1,1,2,6-tetramethyl-3-propan-2-yl-2,3-dihydroinden-5-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26O/c1-10(2)17-12(4)18(6,7)16-8-11(3)14(13(5)19)9-15(16)17/h8-10,12,17H,1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMRYETFJNLKUHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C2=C(C1(C)C)C=C(C(=C2)C(=O)C)C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9052393 | |
| Record name | 1-(2,3-Dihydro-1,1,2,6-tetramethyl-3-(1-methylethyl)-1H-inden-5-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9052393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Boiling Point |
321 °C at 101.325 kPa | |
| Record name | Traseolide | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8418 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
In water, 0.085 mg/L, In water, 539 ug/L at 20 °C, pH 7 | |
| Record name | Traseolide | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8418 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
0.979 at 20 °C | |
| Record name | Traseolide | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8418 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
VP: 7.5X10-5 mm Hg at 20 °C (0.01 Pa), 9.0X10-3 mm Hg (1.2 Pa) | |
| Record name | Traseolide | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8418 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Liquid, Pale yellow to yellow clear viscous liquid | |
CAS No. |
68140-48-7 | |
| Record name | Traesolide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68140-48-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Ethanone, 1-(2,3-dihydro-1,1,2,6-tetramethyl-3-(1-methylethyl)-1H-inden-5-yl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068140487 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanone, 1-[2,3-dihydro-1,1,2,6-tetramethyl-3-(1-methylethyl)-1H-inden-5-yl]- | |
| Source | EPA Chemicals under the TSCA | |
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| Record name | 1-(2,3-Dihydro-1,1,2,6-tetramethyl-3-(1-methylethyl)-1H-inden-5-yl)ethan-1-one | |
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| Record name | 1-[2,3-dihydro-1,1,2,6-tetramethyl-3-(1-methylethyl)-1H-inden-5-yl]ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.062.526 | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Traseolide | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8418 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
-50 °C at 101.325 kPa | |
| Record name | Traseolide | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8418 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthetic Methodologies and Chemical Modifications of Traseolide
Established Synthetic Pathways for Traseolide and Analogues
The production of polycyclic musks like Traseolide began in 1951, with these compounds gaining market dominance due to their superior photo- and chemical stability, along with more cost-effective synthesis pathways compared to natural musks researchgate.net.
Organocatalysis offers enantioselective routes for constructing indane architectures. For example, a chiral N-heterocyclic carbene (NHC) catalyst can trigger an intramolecular Michael addition, leading to fused indanes with excellent diastereo- and enantiocontrol rsc.org. This strategy leverages the Umpolung reactivity of conjugated aldehydes, making them nucleophilic. Another organocatalytic approach involves a Michael/aldol cascade reaction between γ-nitro ketones and 2-arylidene-1,3-indanediones, catalyzed by chiral squaramides, to yield spirocyclohexane indane-1,3-diones with high stereoselectivity and the formation of three stereogenic centers researchgate.net. These methods demonstrate the versatility of organocatalysis in building complex indane-based structures relevant to Traseolide's skeletal architecture.
The following table summarizes key features of selected organocatalytic approaches for indane synthesis:
Table 1: Organocatalytic Approaches in Indane Synthesis
| Reaction Type | Catalyst Type | Key Intermediate/Mechanism | Stereocontrol | Yield/Selectivity | Reference |
| Intramolecular Michael Addition | Chiral NHC Catalyst | Enol nucleophilic addition | Diastereo- & Enantiocontrol | Excellent dia- and enantiocontrol, 68% yield, 99% ee | rsc.org |
| Michael/Aldol Cascade | Chiral Squaramide | Cascade reaction | Diastereo- & Enantioselective | High yields (57-97%), up to >20:1 dr, 86% ee | researchgate.net |
Derivatization Strategies and Functionalization for Advanced Applications
Derivatization and functionalization are crucial for tailoring Traseolide's properties and exploring new applications.
One specific derivatization reaction mentioned for Traseolide is succinylation. The succinyl derivative of Traseolide has been formed using Friedel-Crafts acylation conditions commonly employed for musk odorants researchgate.net. This reaction involves the introduction of a succinyl group, which is a dicarboxylic acid derivative, onto the Traseolide molecule. The purity of these succinyl derivatives has been assessed using techniques such as Thin Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR), and absorption spectroscopy researchgate.net.
The development of new synthetic musk analogues, including those related to Traseolide, increasingly focuses on improving functional properties and reducing environmental impact. This involves designing molecules with enhanced odor stability and intensity, coupled with lower bio-toxicity, bio-accumulation potential, and mobility in the environment mun.caresearchgate.net. Computational methods, such as 3D-QSAR (Quantitative Structure-Activity Relationship) models and Density Functional Theory (DFT), are utilized to screen and evaluate potential derivatives for these improved characteristics researchgate.net. The goal is to create alternatives that are both functionally superior and more environmentally friendly, addressing concerns about the widespread detection of synthetic musks in various environmental compartments mun.caucl.ac.ukmdpi.com.
Table 2: Properties of Traseolide
| Property Name | Value | Unit | Reference |
| Molecular Formula | C₁₈H₂₆O | - | nih.govbocsci.com |
| Molecular Weight | 258.4 | g/mol | nih.govbocsci.com |
| CAS Number | 68140-48-7 (also 68857-95-4 for trans-isomer) | - | nih.govthegoodscentscompany.com |
| PubChem CID | 50256 | - | nih.govthegoodscentscompany.com |
| Color / Form | Liquid, Pale yellow to yellow clear viscous liquid | - | nih.govechemi.com |
| Odor | Creamy, sweet, musky, sandalwood | - | thegoodscentscompany.compellwall.com |
| Density | 0.979 at 20 °C | g/cm³ | echemi.com |
| Melting Point | -50 at 101.325 kPa | °C | echemi.com |
| Boiling Point | 321 at 101.325 kPa | °C | echemi.com |
| Refractive Index | 1.5301 at 20 °C/D | - | echemi.com |
| Water Solubility | 0.085 mg/L or 539 µg/L at 20 °C, pH 7 | mg/L or µg/L | thegoodscentscompany.comechemi.com |
| Vapor Pressure | 7.5x10⁻⁵ mm Hg at 20 °C (0.01 Pa) | mm Hg (Pa) | echemi.com |
| log Kow (octanol-water partition coefficient) | 5.7-6 at 35 °C, pH 7 (experimental); 8.1 (computed) | - | ucl.ac.ukechemi.com |
Advanced Analytical Techniques for Traseolide Detection, Quantification, and Characterization
Chromatographic Methodologies
Chromatographic techniques are fundamental for separating and quantifying Traseolide from complex mixtures due to its semi-volatile nature and presence in diverse matrices.
Gas Chromatography-Mass Spectrometry (GC-MS/MS) is a powerful and frequently used technique for the detection and quantification of Traseolide in both environmental and biological matrices. This method offers high sensitivity and selectivity, crucial for analyzing trace levels of contaminants.
In environmental analysis, GC-MS/MS has been extensively applied to monitor synthetic musk fragrances, including Traseolide (ATII), in diverse samples such as surface water, sediments, wastewater, soil cores, and plants researchgate.netnih.govnih.govnih.govup.pt. A solid-phase microextraction (SPME) protocol coupled with GC-MS/MS has been effectively used for the analysis of Traseolide in surface water samples researchgate.net. For sediment analysis, a QuEChERS (Quick, Easy, Cheap, Effective, Rugged and Safe) sample preparation procedure followed by GC-MS has been validated for the simultaneous determination of synthetic musks, including Traseolide up.ptresearchgate.net. This method reported a limit of detection (LOD) of 0.03 ng/g for Traseolide (this compound) in sediment samples researchgate.netresearchgate.net. The analytical performance demonstrated good linearity with a determination coefficient (R²) of 0.999 using internal calibration with QuEChERS (ICQ), and repeatability ranging from 0.1% to 2.6% researchgate.netresearchgate.net. Apparent recoveries for synthetic musks in standard reference sediment varied between 70% and 98% researchgate.netresearchgate.net.
Enantioselective analytical methods utilizing GC-MS/MS have also been developed for chiral polycyclic musks like Traseolide, enabling their measurement in wastewater and other environmental samples. Method detection limits for single enantiomers in drinking water and surface water typically range from 1.01 to 2.39 ng/L nih.gov. Furthermore, headspace solid-phase microextraction (HS-SPME) followed by GC-MS analysis has proven suitable for determining musk compounds in sewage treatment plant sludge, offering high sensitivity with detection limits in the low pg/mL and sub-ng/g ranges, good linearity, and repeatability. The total analysis time, including extraction and GC analysis, for such methods is typically around 40-45 minutes nih.gov.
In biological matrices, GC-MS/MS is employed for the quantification of synthetic musk compounds in human serum. An integrated method involving liquid-liquid extraction (LLE) and solid-phase extraction (SPE) for sample clean-up, followed by GC-MS/MS, has demonstrated good recoveries (86–105%) and high sensitivity, with method detection limits (MDLs) ranging from 0.04 to 0.17 µg/L for selected synthetic musks researchgate.net.
Table 1: GC-MS/MS Performance Metrics for Synthetic Musks in Environmental Matrices
| Matrix | Compound (Example) | LOD (ng/g or ng/L) | R² (Linearity) | Repeatability (%) | Recoveries (%) | Reference |
| Sediment | Traseolide (this compound) | 0.03 | 0.999 (ICQ) | 0.1–2.6 | 70–98 | researchgate.netresearchgate.net |
| Water | Single Enantiomers | 1.01–2.39 | Not specified | Not specified | Not specified | nih.gov |
| Sludge | Traseolide | Sub-ng/g | Good | Good | Not specified | nih.gov |
| Human Serum | Selected Synthetic Musks | 0.04–0.17 (µg/L) | Not specified | Not specified | 86–105 | researchgate.net |
Traseolide is categorized as a semi-volatile organic compound (SVOC) nih.govmeasurlabs.comthermofisher.com. Gas Chromatography (GC), often coupled with mass spectrometry (GC-MS), stands as a primary analytical technique for the analysis of SVOCs in environmental contexts measurlabs.comthermofisher.comwaters.com.
Thermal desorption-gas chromatography-mass spectrometry (TD-GC-MS) is a combined technique that enables the separation and characterization of volatile and semi-volatile components, even at trace levels. This process involves heating the sample to vaporize the compounds, which are then channeled to an absorbent trap for concentration before being released into the GC-MS system for separation and analysis measurlabs.com. GC-MS is widely applied to determine the presence and concentrations of SVOCs in various environmental matrices, including water, soil, and air measurlabs.comthermofisher.com. The total analysis time for musk compounds like Traseolide in sewage sludge, including extraction and GC analysis, can be as rapid as 40 minutes, often without requiring extensive sample manipulation nih.gov. Advanced GC-MS/MS techniques, such as Atmospheric Pressure Gas Chromatography-Mass Spectrometry (APGC-MS/MS), enhance sensitivity and specificity, allowing for split injection. This approach can prolong instrument utilization and column life while providing broader compound coverage for targeted semi-volatile analytes in environmental analysis through dual chemical ionization waters.com.
High-Performance Liquid Chromatography (HPLC) is a versatile and precise chromatographic technique widely used for the analysis of a broad spectrum of compounds, including those in pharmaceutical formulations and other complex mixtures researchgate.netajol.infoms-editions.cl. While Gas Chromatography is typically preferred for volatile and semi-volatile compounds, HPLC is particularly valuable for analyzing compounds that are not amenable to GC, such as thermally labile or chemically active substances, as it does not necessitate high temperatures for vaporization thermofisher.com. HPLC offers significant versatility and precision in separating and quantifying components with varying polarities and molecular weights thermofisher.commdpi.com.
Comparative studies frequently highlight the advantages of newer iterations, such as Ultra-High Performance Liquid Chromatography (UHPLC), over conventional HPLC. For example, UHPLC can achieve substantial reductions in organic solvent consumption, sometimes up to eight times lower, and significantly decrease analysis times (e.g., a 4-minute reduction), thereby presenting a more eco-friendly analytical option nih.gov. HPLC methods are rigorously evaluated based on key analytical parameters including selectivity, linearity, precision, accuracy, robustness, and limits of detection and quantification ms-editions.cl. In a comparative study for cholesterol analysis, UHPLC demonstrated superior performance with lower LOD and LOQ values (0.7 and 2.4 µg/mL, respectively) compared to conventional HPLC (3 and 11 µg/mL) nih.gov. While specific comparative studies for Traseolide using HPLC are not detailed in the provided search results, the general trends observed in such comparisons indicate that newer liquid chromatography techniques offer enhanced efficiency and sensitivity. Electromigration techniques like Capillary Electrophoresis can sometimes offer faster analysis times than HPLC, although HPLC may provide lower detection limits in certain applications mdpi.com.
Electromigration Techniques
Electromigration techniques, characterized by their low solvent and reagent consumption, offer environmentally friendly and economical alternatives for the rapid separation and analysis of various compounds, including Traseolide.
Micellar Electrokinetic Chromatography (MEKC) is an advanced electromigration technique that has demonstrated considerable success in the trace analysis and chiral separation of polycyclic musks, including Traseolide researchgate.net. Specifically, two chiral methodologies employing cyclodextrin-modified MEKC (CD-MEKC) with sodium dodecyl sulfate (B86663) (SDS) as a surfactant in a CHES buffer (pH 9.0) have been developed researchgate.net.
One such methodology enabled the rapid enantiomeric separation of individual polycyclic musks, with analysis times for Traseolide and Phantolide around 13 minutes researchgate.net. This approach achieved enantiomeric resolutions greater than 1.5 using various separation media researchgate.net. A second methodology facilitated the simultaneous enantioseparation of four different musks, necessitating a dual cyclodextrin (B1172386) system to resolve all enantiomers from three out of the four target musks within 45 minutes researchgate.net. To enhance sensitivity for samples containing low concentrations of polycyclic musks, a sweeping CD-MEKC strategy can be optimized researchgate.net. The inherent high separation efficiency of MEKC, coupled with its potential for sensitivity enhancements through techniques like sweeping, makes it a valuable tool for trace analysis researchgate.net.
Table 2: MEKC Separation Performance for Chiral Polycyclic Musks
| Compound | Technique | Analysis Time (min) | Enantiomeric Resolution | Reference |
| Traseolide | CD-MEKC | ~13 | >1.5 | researchgate.net |
| Phantolide | CD-MEKC | ~13 | >1.5 | researchgate.net |
| Tonalide | CD-MEKC | <10 | >1.5 | researchgate.net |
| Galaxolide | CD-MEKC | ~17 | >1.5 | researchgate.net |
| Four Musks (Simultaneous) | Dual CD-MEKC | ~45 | Achieved for 3/4 musks | researchgate.net |
Capillary Electrophoresis (CE) is recognized as a potent analytical technique for the separation and analysis of complex mixtures, offering remarkable precision, sensitivity, and versatility longdom.orglibretexts.orgresearchgate.net. This method is capable of analyzing a broad range of compounds, from small ions to large biomolecules longdom.org.
The enantiomeric separation of chiral polycyclic musks, including Traseolide, has been successfully achieved using CE researchgate.net. CE methods are considered advantageous due to their environmental friendliness and cost-effectiveness, stemming from minimal solvent and reagent consumption. This makes them ideal for rapid separation analyses and initial sample clean-up procedures mdpi.comresearchgate.net. A critical aspect of CE when dealing with complex mixtures is the optimization of separation conditions to ensure distinct resolution between different compounds researchgate.net. Continuous advancements in capillary coating technology and improvements in capillary design are instrumental in mitigating analyte-wall interactions, which can otherwise impact separation resolution longdom.orglibretexts.org. Furthermore, coupling CE with mass spectrometry (CE-MS) significantly enhances detection sensitivity and expands the range of analytes that can be identified longdom.org. While CE often provides faster analysis times, High-Performance Liquid Chromatography (HPLC) may offer lower detection limits in specific applications mdpi.com. Nevertheless, CE is highly valued for its exceptional separation efficiency and the minimal sample volumes it requires longdom.org.
Analytical Challenges and Future Methodological Advancements
Enantiodetermination of Chiral Polycyclic Musks
Traseolide (this compound) is a synthetic polycyclic musk commonly employed in the fragrance industry as a racemic mixture. thegoodscentscompany.combasenotes.com As a chiral compound, the precise determination of its enantiomeric composition is crucial for understanding its environmental fate and potential biological interactions. thegoodscentscompany.combasenotes.com Analytical methodologies for the enantiodetermination of Traseolide and other chiral polycyclic musks have advanced significantly, primarily utilizing chromatographic and electrophoretic techniques.
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)
Gas Chromatography coupled with tandem mass spectrometry (GC-MS/MS) has emerged as a sensitive and robust enantioselective analytical method for the measurement of polycyclic musks, including Traseolide, in various environmental matrices such as wastewater, drinking water, and surface water. thegoodscentscompany.combasenotes.com This technique is particularly suitable for volatile and thermally stable compounds like fragrance ingredients. wikidata.org
Enantioseparation in GC-MS/MS is achieved through the use of specialized chiral capillary columns. Optimized resolution for polycyclic musks, including Traseolide, has been demonstrated using a dual-column configuration. One such effective setup involves a chiral heptakis(2,3-di-O-methyl-6-O-t-butyl dimethylsilyl)-β-cyclodextrin column combined with a non-chiral HP-5MS column. thegoodscentscompany.com Another successful approach utilizes a modified cyclodextrin stationary phase, specifically heptakis (2,3-di-O-methyl-6-O-tert-butyl-dimethylsilyl-β-CD in DV-1701). basenotes.com
The method detection limits for single enantiomers in drinking water and surface water typically range between 1.01 and 2.39 ng/L. thegoodscentscompany.com This precision allows for the determination of enantiomeric ratios (ERs) in environmental samples, providing insights into potential enantioselective transformations that may occur, for instance, during wastewater treatment processes. basenotes.com
Capillary Electrophoresis (CE)
Capillary Electrophoresis (CE) offers another powerful approach for the enantiomeric separation of chiral polycyclic musks, including Traseolide, Galaxolide, Tonalide, and Phantolide. zspharmac.comnih.gov Chiral methodologies employing cyclodextrin-modified micellar electrokinetic chromatography (CD-MEKC) with sodium dodecyl sulfate (SDS) as a surfactant in a CHES buffer (pH 9.0) have been developed. zspharmac.comnih.gov
These CE methods enable rapid enantiomeric separation. For individual polycyclic musks, analysis times can be as low as 10 minutes for Tonalide, approximately 13 minutes for Traseolide and Phantolide, and 17 minutes for Galaxolide. zspharmac.comnih.gov Enantiomeric resolutions achieved using different separation media for each compound typically exceed 1.5. zspharmac.comnih.gov Furthermore, a dual cyclodextrin (CD) system incorporating two neutral CDs has been successfully employed for the simultaneous enantioseparation of multiple musks within approximately 45 minutes. zspharmac.comnih.gov To enhance sensitivity, a sweeping strategy can be integrated into the CE methodology. zspharmac.comnih.gov These CE methods have demonstrated appropriate analytical characteristics, including linearity, limits of detection (LOD), limits of quantification (LOQ), and precision, proving their utility in the determination of polycyclic musk enantiomers in complex matrices such as personal care products and perfumes. zspharmac.comnih.gov
Detailed Research Findings: Enantioseparation Performance
The following table summarizes key performance metrics for the enantiodetermination of Traseolide and other polycyclic musks using reported analytical techniques.
| Compound | Analytical Technique | Chiral Selector/Column | Approximate Analysis Time (min) | Enantiomeric Resolution (Rs) | Matrix | Reference |
| Traseolide | CE (CD-MEKC) | SDS, CHES buffer (pH 9.0) with Cyclodextrins | 13 | > 1.5 | Cosmetic samples (perfumes) | zspharmac.comnih.gov |
| Traseolide | GC-MS/MS | Chiral heptakis(2,3-di-O-methyl-6-O-t-butyl dimethylsilyl)-β-cyclodextrin + HP-5MS | Not specified | Optimized resolution | Wastewater, drinking water, surface water | thegoodscentscompany.com |
| Traseolide | GC-MS/MS | Heptakis (2,3-di-O-methyl-6-O-tert-butyl-dimethylsilyl-β-CD in DV-1701) | Not specified | Optimized resolution | River and wastewater | basenotes.com |
| Tonalide | CE (CD-MEKC) | SDS, CHES buffer (pH 9.0) with Cyclodextrins | 10 | > 1.5 | Cosmetic samples (perfumes) | zspharmac.comnih.gov |
| Phantolide | CE (CD-MEKC) | SDS, CHES buffer (pH 9.0) with Cyclodextrins | 13 | > 1.5 | Cosmetic samples (perfumes) | zspharmac.comnih.gov |
| Galaxolide | CE (CD-MEKC) | SDS, CHES buffer (pH 9.0) with Cyclodextrins | 17 | > 1.5 | Cosmetic samples (perfumes) | zspharmac.comnih.gov |
| Multiple PCMs | GC-MS/MS | Chiral heptakis(2,3-di-O-methyl-6-O-t-butyl dimethylsilyl)-β-cyclodextrin + HP-5MS | Not specified | Effectively resolved | Wastewater, drinking water, surface water | thegoodscentscompany.com |
| Multiple PCMs | CE (Dual CD system) | Two neutral Cyclodextrins in CHES buffer (pH 9.0) | 45 (simultaneous) | Achieved separation | Cosmetic samples (perfumes) | zspharmac.comnih.gov |
Environmental Distribution, Transport, and Transformation Dynamics of Traseolide
Occurrence and Concentrations in Diverse Environmental Compartments
Traseolide has been detected across various environmental matrices, indicating its widespread presence due to continuous release from anthropogenic sources, primarily through wastewater discharges. rsc.orgresearchgate.netindustrialchemicals.gov.au
Traseolide is frequently detected in aquatic environments, originating largely from wastewater treatment plant (WWTP) effluents. rsc.orgresearchgate.netunlv.edu
Wastewater: Influent concentrations of Traseolide in UK sewage treatment works were reported to be less than 10 ng/L in five out of six plants surveyed in late autumn and early winter 2001, with one plant showing higher concentrations of 1700 and 2900 ng/L. nih.gov In Lubbock, Texas, Traseolide was not detected in influent samples to a wastewater treatment plant, with a detection limit of 4 ng/L, from winter 2009 to winter 2010. nih.gov In contrast, a WWTP in Jerez de la Frontera, Spain, reported maximum Traseolide concentrations up to 6.98 µg/L in the dissolved fraction of influent wastewater. researchgate.net In Sydney, Australia, an advanced wastewater treatment and water recycling plant measured average influent concentrations of Traseolide at 0.005 µg/L, which were significantly lower than other common musks like Galaxolide and Tonalide. ucl.ac.uk European and American effluents have shown Traseolide concentrations ranging from <0.01 to 0.79 µg/L, with a 90th percentile concentration of 0.62 µg/L. ucl.ac.uk Despite treatment processes, Traseolide can still be present in effluents; for instance, the typical effluent concentration into Lake Michigan was 310 ng/L in the dissolved phase. nih.gov However, some sewage treatment plant effluents from Canada and Sweden reported Traseolide concentrations of less than 1 ng/L. nih.gov
Surface Water: Traseolide was found in the dissolved phase of Lake Michigan water at a concentration of 0.11 ng/L, based on samples collected between June 1999 and May 2000. nih.gov It was detected in 2 out of 14 water samples from the Haihe River in North China, collected in December 2008. nih.gov In the Jiaozhou Bay wetland in China, Traseolide concentrations in surface water ranged from non-detected (ND) to 59.2 ng/L. mun.ca
Groundwater: While direct concentrations for Traseolide in groundwater are less frequently reported, synthetic musk fragrances, including Traseolide, have been monitored in groundwater near treated wastewater land application sites, with detectable ng/L concentrations. researchgate.netdissertation.com
Sediments: Traseolide tends to accumulate in sediments due to its physicochemical properties. gdut.edu.cn In the Haihe River in North China, Traseolide was present in two of 14 sediment samples, with a detection limit of 0.25-0.33 ng/g. nih.gov Sediment cores from Lake Ontario and Lake Erie, sampled in August 2003, reported a dry-weight surface concentration of 0.27 ng/g. nih.gov Concentrations in sediments from streams in the Czech Republic (Prachatice, Brohl, and Pacov) ranged from <0.08 to 0.4 µg/kg dry weight. nih.gov Broader studies indicate Traseolide concentrations in sediments can reach up to 220 µg/kg dry weight. gdut.edu.cn In the Jiaozhou Bay wetland, sediment concentrations for Traseolide ranged from 3.06–14.5 ng/g dry weight. mun.ca
Table 1: Reported Concentrations of Traseolide in Aquatic Systems and Sediments
| Environmental Compartment | Location/Context | Concentration Range (or specific value) | Unit | Source |
| Wastewater (Influent) | UK Sewage Treatment Works (some plants) | <10 to 2900 | ng/L | nih.gov |
| Wastewater (Influent) | Jerez de la Frontera, SW Spain | Up to 6.98 | µg/L | researchgate.net |
| Wastewater (Influent) | Sydney, Australia (Advanced WWTP) | 0.005 | µg/L | ucl.ac.uk |
| Wastewater (Effluent) | Lake Michigan | 310 | ng/L | nih.gov |
| Wastewater (Effluent) | Canada/Sweden (STP effluents) | <1 | ng/L | nih.gov |
| Wastewater (Effluent) | European/American (90th percentile) | 0.62 | µg/L | ucl.ac.uk |
| Surface Water | Lake Michigan | 0.11 | ng/L | nih.gov |
| Surface Water | Haihe River, North China | Detected | - | nih.gov |
| Surface Water | Jiaozhou Bay wetland, China | ND–59.2 | ng/L | mun.ca |
| Groundwater | Land application sites | Detectable | ng/L | dissertation.com |
| Sediment | Haihe River, North China | Detected (DL 0.25-0.33) | ng/g | nih.gov |
| Sediment | Lake Ontario & Lake Erie | 0.27 | ng/g | nih.gov |
| Sediment | Czech Republic streams | <0.08 to 0.4 | µg/kg dw | nih.gov |
| Sediment | General sediment studies | Up to 220 | µg/kg dw | gdut.edu.cn |
| Sediment | Jiaozhou Bay wetland, China | 3.06–14.5 | ng/g dw | mun.ca |
Traseolide, being a fragrance, exhibits some volatility, contributing to its atmospheric presence. nih.gov It has been detected in air samples, with concentrations typically highest in environments directly influenced by urban emissions, such as on-site wastewater treatment plants, followed by indoor and urban air. rsc.org However, synthetic musk compounds (SMCs), including Traseolide, were not found in remote Arctic air, suggesting a low potential for long-range atmospheric transport. rsc.org This is attributed to their relatively short atmospheric half-lives, on the order of hours, due to photodegradation. rsc.org
Traseolide's presence in terrestrial systems is often linked to the application of biosolids from wastewater treatment plants to agricultural lands. nih.gov Concentrations ranging from <1 to 651 ng/g were measured in soil columns at WWTP gardens irrigated with effluent wastewater. researchgate.net Soil cores from land application sites have shown Traseolide concentrations in the ng/g range. dissertation.com While some sources suggest that SMCs are not typically found in soils due to high volatility and fast biodegradation rates, other studies indicate their presence. rsc.org Traseolide has also been detected at trace levels in plant samples from land application sites. dissertation.com
Table 2: Reported Concentrations of Traseolide in Terrestrial Systems
| Environmental Compartment | Location/Context | Concentration Range (or specific value) | Unit | Source |
| Biosolids/Sludge | Multiple WWTPs worldwide | Up to 1000 | µg/kg | ucl.ac.uk |
| Biosolids/Sludge | Jerez de la Frontera WWTP | Up to 365 | µg/g | researchgate.net |
| Soil | WWTP gardens irrigated with effluent | <1 to 651 | ng/g | researchgate.net |
| Soil | Land application sites (soil cores) | ng/g | dissertation.com | |
| Plants | Land application sites | Trace levels | - | dissertation.com |
Environmental Fate Processes and Pathways
The environmental fate of Traseolide is governed by various processes, including biodegradation and photodegradation, which can lead to its transformation or removal from different compartments. gdut.edu.cn
Photodegradation is a significant environmental fate process for Traseolide, particularly in the atmospheric and aquatic compartments. Vapor-phase Traseolide is degraded in the atmosphere through reactions with photochemically-produced hydroxyl radicals. nih.gov The estimated atmospheric half-life for this reaction is approximately 20 hours at 25 °C. nih.gov This rapid photo-oxidation in the troposphere is predicted for Traseolide and related compounds, with half-lives generally less than 2 days. researchgate.net
Table 3: Environmental Half-lives and Degradation Characteristics of Traseolide
| Environmental Compartment | Degradation Process | Half-life (approximate) | Characteristics/Notes | Source |
| Atmosphere (Vapor-phase) | Hydroxyl radical reaction | 20 hours | Rapid photo-oxidation | nih.govresearchgate.net |
| Water | Photodegradation (UV) | Easily photodegraded | UV irradiation as decontamination tool | industrialchemicals.gov.au |
| Water | Hydroxyl radical-induced degradation | Tens of seconds to decades | Varies with OH concentration | |
| Water/Soil | Biodegradation | Slow / Persistent | Not readily biodegradable; fungal biotransformation observed | researchgate.net |
| Water | Hydrolysis | Not expected | Lack of hydrolyzable functional groups | nih.gov |
Adsorption and Phase Exchange Dynamics
Traseolide's lipophilicity plays a crucial role in its environmental fate, promoting its adsorption to solid matrices. The compound is expected to adsorb significantly to suspended solids and sediment within the water column due to its estimated bioconcentration factor (BCF) of 1000, which suggests a high potential for bioconcentration in aquatic organisms. nih.gov In soil, traseolide is anticipated to exhibit immobility, supported by an estimated organic carbon-water (B12546825) partition coefficient (Koc) of 9800. nih.gov
While volatilization from moist soil surfaces is considered a potential environmental fate process for traseolide, indicated by an estimated Henry's Law constant of 3.6X10⁻² atm-cu m/mole, this process is expected to be attenuated by its strong adsorption to soil particles. nih.gov Traseolide is also expected to partition between water and sediment when released into surface waters, further demonstrating its affinity for solid phases. industrialchemicals.gov.au Hydrolysis is not a significant environmental fate process for traseolide, as it lacks functional groups that typically hydrolyze under environmental pH conditions (pH 5 to 9). nih.gov
Sources and Pathways of Environmental Introduction
The production and extensive use of traseolide as a musk fragrance in a diverse range of consumer products result in its continuous release into the environment through various waste streams. nih.govindustrialchemicals.gov.auewg.orgbrieflands.comucl.ac.uknordicscreening.orgresearchgate.net
Anthropogenic Emission Sources and Release Pathways
Traseolide is a common ingredient in perfuming soaps, cosmetics, biocides, polishes, waxes, and washing and cleaning products. nih.govindustrialchemicals.gov.auewg.orgbrieflands.comucl.ac.uknordicscreening.orgresearchgate.net The normal use patterns of these products lead to their release into sewer systems nationwide. industrialchemicals.gov.au
Beyond wastewater, traseolide can also be released into the atmosphere. Sources contributing to atmospheric concentrations include indoor air, urban air, and emissions from wastewater treatment plants (WWTPs). rsc.org Environmental monitoring has detected polycyclic musks, including traseolide, in pristine environmental areas such as remote alpine lakes and glaciers in Switzerland. These findings suggest that traseolide can undergo long-range atmospheric transport, with subsequent input to these distant sites through wet and gaseous deposition from emission sources. industrialchemicals.gov.au
Human exposure to traseolide occurs through multiple pathways, including dermal contact, inhalation, and ingestion, primarily from the use of consumer products containing the compound. ewg.orgresearchgate.netgdut.edu.cn Traseolide has been detected in human biological samples, including breast milk, adipose tissue, and blood. ewg.org Furthermore, contamination of water bodies through the discharge of treated wastewater has led to detectable amounts of traseolide in some fish. ewg.org
Wastewater Treatment Plant Effluents as Major Contributors
Wastewater treatment plants (WWTPs) represent a significant pathway for the introduction of synthetic musk fragrances, including traseolide, into the environment. ucl.ac.ukthegoodscentscompany.comchembase.cnexlibrisgroup.comresearchgate.netresearchgate.net These compounds are discharged into the sewer system from household personal care products and other daily chemical products. researchgate.net
Studies have shown that polycyclic musks are frequently found in sewage sludge, indicating that a substantial portion of these chemicals, up to 85% for traseolide, can be removed from the aqueous phase by adsorption to sludge during wastewater treatment. industrialchemicals.gov.au While often present in influents at higher concentrations, they are less frequently detected in treated effluents due to this removal process. industrialchemicals.gov.au
Reported concentrations of traseolide in WWTP influents and effluents vary depending on the location and treatment processes. For instance, concentrations of traseolide in the influents of sewage treatment plants have been reported as high as 28.4 µg/L, and in effluents, concentrations have been reported up to 4.2 µg/L. researchgate.net However, some studies have noted that traseolide might be present at lower or near detection limit concentrations in certain WWTP effluents compared to other polycyclic musks like Galaxolide and Tonalide. exlibrisgroup.comresearchgate.net
The presence of traseolide in sewage sludge is well-documented, with levels measured in biosolids from various WWTPs globally reaching up to 1000 µg/kg. industrialchemicals.gov.au This highlights the potential for environmental release through the application of biosolids to land. Traseolide has also been detected in soil cores and plant samples at treated wastewater land application sites, further demonstrating its environmental mobility post-treatment. nih.gov
Table 1: Reported Concentrations of Traseolide in Wastewater Treatment Plants
| Compartment | Concentration Range (µg/L or µg/kg) | Reference |
| Influent | Up to 28.4 µg/L | researchgate.net |
| Effluent | Up to 4.2 µg/L | researchgate.net |
| Biosolids | Up to 1000 µg/kg | industrialchemicals.gov.au |
Biological Interactions and Mechanistic Research on Traseolide
Molecular Interactions with Biological Macromolecules
Investigations into the molecular interactions of traseolide have primarily centered on its binding to antibodies, providing insights into the structural basis of its recognition.
Antibody-Traseolide Binding Studies and Specificity
Monoclonal antibodies, specifically M02/01/01 and M02/05/01, have been successfully elicited against traseolide, a small hydrophobic hapten. These antibodies exhibit a high degree of homology, with their primary difference in the binding pocket occurring at position H93. Antibody M02/05/01, possessing a Valine (Val) at position H93, demonstrates a significantly enhanced binding affinity for traseolide, approximately 75-fold greater than that of M02/01/01, which has an Alanine (Ala) at the same position. The binding mechanism is predominantly driven by van der Waals interactions and the hydrophobic effect, highlighting the importance of shape complementarity in the recognition of such hydrophobic molecules. The specificity of antibody binding is intricately linked to the precise nature of the binding surface. uzh.chresearchgate.netnih.govuzh.chebi.ac.uk
Crystallographic Analysis of Antibody-Hapten Complexes
To unravel the structural underpinnings of traseolide binding specificity, crystallographic analysis of the Fab fragment of antibody M02/05/01 in complex with traseolide was performed at a resolution of 2.6 Å. This analysis confirmed that the interaction between the antibody and traseolide is primarily mediated by van der Waals forces. The traseolide hapten was observed to reside within a deep hydrophobic pocket, characterized by a lining of numerous aromatic residues. A critical finding from this structural study was that a somatic mutation, specifically the Ala H93 Val substitution in M02/05/01, effectively fills an empty cavity within the binding pocket. This structural alteration not only enhances the binding energy but also confers upon the antibody the ability to discriminate between traseolide and its derivatives. uzh.chresearchgate.netnih.govuzh.chebi.ac.uk
Discrimination of Traseolide from Analogues by Receptor Mimics
The antibody M02/05/01 serves as a compelling receptor mimic in its ability to differentiate traseolide from its structural analogues. A traseolide analogue, which lacks a single methyl group and is odorless, binds to antibody M02/05/01 approximately tenfold less tightly than the original traseolide hapten. This discriminatory capacity of M02/05/01 mirrors the behavior of natural odorant receptors. In stark contrast, antibody M02/01/01, which lacks the Ala H93 Val mutation, does not exhibit this discriminatory ability, binding both traseolide and its odorless analogue without significant distinction. The structural insights gained from these antibody-hapten complexes contribute to a broader understanding of how biological systems achieve specificity for hydrophobic molecules like odorants. uzh.chresearchgate.netnih.govuzh.chebi.ac.uk
Table 1: Antibody Binding Characteristics to Traseolide and an Analog
| Antibody | H93 Residue | Relative Binding Affinity to Traseolide | Binding Affinity to Odorless Analog (vs. Traseolide) | Discrimination from Analog |
| M02/01/01 | Ala | 1x | Does not distinguish | No |
| M02/05/01 | Val | ~75x (better than M02/01/01) | ~10x less tightly | Yes |
Cellular and Organismal Biological Effects Investigations
Beyond molecular interactions, traseolide's effects have been examined at the cellular and organismal levels, particularly concerning aquatic environments.
Gene Expression Modulation Studies in Aquatic Biota (e.g., Medaka)
Studies have investigated the effects of synthetic polycyclic musks, including traseolide (ATII), on the early life stages and gene expression in the livers of male medaka (Oryzias latipes). Traseolide demonstrated high acute toxicity to the early life stages of medaka, with a 96-hour median lethal concentration (LC50) of 0.95 mg/L, a value comparable to that of Galaxolide (HHCB). nih.govnih.govdaneshyari.com
Furthermore, traseolide, along with other polycyclic musks like celestolide, has been implicated in the inhibition of multixenobiotic resistance (MXR) transporters in aquatic organisms. This inhibition can lead to an increased intracellular accumulation of xenobiotics, potentially enhancing the toxicity of other environmental contaminants. In studies involving the marine mussel Mytilus californianus, traseolide was shown to inhibit the activity of multidrug efflux transporters, resulting in increased uptake of rhodamine B. Notably, the inhibitory effects induced by traseolide were observed to be partially reversible within 48 hours of exposure, a characteristic that differentiates it from some other musk compounds. industrialchemicals.gov.aunih.govnih.govnih.govnih.gov
Table 2: Acute Toxicity of Polycyclic Musks on Medaka Larvae (96-hr LC50)
| Compound | Abbreviation | 96-hr LC50 (mg/L) |
| Traseolide | This compound | 0.95 |
| Galaxolide | HHCB | 0.95 |
| Tonalide | AHTN | 1.0 |
| Phantolide | AHMI | 1.2 |
| Celestolide | ADBI | 2.0 |
| Cashmeran | DPMI | 12 |
Mutagenicity and Genotoxicity Assessments (e.g., Salmonella/Mammalian Microsome Assay, Micronucleus Test)
While specific, detailed data on traseolide's mutagenicity and genotoxicity from Salmonella/Mammalian Microsome Assays and Micronucleus Tests are not extensively documented in the provided literature, general assessments for polycyclic musk fragrances, a category to which traseolide belongs, indicate a lack of mutagenic activity in the Salmonella assay. researchgate.net The broader context of genotoxicity testing methodologies, including the Salmonella/microsome assay and the micronucleus test, involves evaluating substances for their potential to induce gene mutations or chromosomal damage. oekologischenetze.deeaht.orgcrpr-su.seeuropa.eu
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Research
Theoretical Frameworks and Methodologies in Traseolide SAR Studies
Traseolide is classified as a polycyclic musk, a group of synthetic aroma compounds designed to emulate natural musk scents wikipedia.org. SAR studies involving Traseolide, much like those for other synthetic musks, endeavor to establish correlations between specific structural features and their resultant biological activities, encompassing aspects such as odor characteristics, binding to olfactory receptors, and potential toxicological profiles nih.gov. While drawing upon principles from conventional pharmacological SAR, the field of olfaction presents unique complexities due to the vast array of structures and the nuanced nature of odor perception nih.gov.
Two primary theoretical frameworks underpin structure-odor relationships (SORs): shape-based theories, which propose that odorants interact with receptors based on their molecular shape and specific "odotopes" (molecular fragments responsible for odor), and molecular vibration theories nih.gov. These frameworks provide a basis for understanding how even subtle structural changes can significantly alter an odorant's perceived scent. Direct research into Traseolide's specific receptor interactions has been explored through studies involving antibodies. For instance, research on antibodies against Traseolide has provided insights into the structural basis for their specificity, revealing that van der Waals interactions are crucial for Traseolide binding within the antibody's binding pocket uzh.ch. This offers a valuable model for understanding how biological receptors might recognize and bind to hydrophobic molecules like Traseolide.
Computational Approaches in SAR/QSAR Modeling
Computational chemistry plays a vital role in modern fragrance research and environmental toxicology, offering powerful tools to predict and understand molecular properties. Various computational approaches are employed in SAR/QSAR modeling for synthetic musks, including Traseolide. These include two-dimensional (2D) and three-dimensional (3D) QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) guidechem.comresearchgate.net. Other techniques like molecular docking, density functional theory (DFT), and molecular dynamics (MD) simulations are also utilized to investigate molecular interactions and predict properties guidechem.comresearchgate.net. These methods are instrumental in predicting molecular properties such as binding affinity, lipophilicity (logP), and bioavailability, as well as potential toxicity thegoodscentscompany.com.
Predictive QSAR models are increasingly used to assess the biological activity and potential toxicity of synthetic musks, including Traseolide and their transformation by-products. A significant study established a 3D-QSAR model specifically for synthetic musks, which included Traseolide, to predict their lethal concentration (LC50) for mysid nih.gov. This model was further applied to predict the LC50 of various transformation by-products of Traseolide and other common synthetic musks (such as Galaxolide, Tonalide, Phantolide, Celestolide, and Musk Ketone) that are generated through processes like biodegradation, photodegradation, advanced oxidation, and chlorination nih.gov. The findings indicated that the toxicity of some chlorination by-products could be higher than their parent compounds nih.gov.
Furthermore, in silico (Q)SAR modeling tools, such as the OECD QSAR Toolbox and DEREK Nexus, have been utilized to predict the genotoxicity and skin sensitization potential of Traseolide and its metabolites industrialchemicals.gov.au. These models indicated no alerts for genotoxicity or skin sensitization for Traseolide or its metabolites industrialchemicals.gov.aubenchchem.com. Experimental studies also reported that Traseolide was negative in point mutation assays industrialchemicals.gov.au. While biodegradation can reduce the levels of synthetic musks in the environment, there is a concern that these processes might lead to the formation of more persistent and eco-toxic by-products thegoodscentscompany.com.
Computational SAR/QSAR approaches are crucial for guiding the molecular design and optimization of novel fragrance analogues. These strategies aim to develop compounds with enhanced desired properties, such as specific odor profiles or improved environmental friendliness, while minimizing undesirable characteristics like toxicity or persistence guidechem.comcadaster.eu. By predicting properties like affinity and bioavailability, researchers can virtually screen and prioritize potential candidates before costly and time-consuming synthesis thegoodscentscompany.com. Techniques like "scaffold hopping" allow for the modification of the core molecular framework while preserving essential functional groups responsible for activity thegoodscentscompany.com. The overarching goal in the development of new synthetic musks, including potential Traseolide analogues, is to create functionally improved and environmentally benign alternatives guidechem.com.
Stereochemical Influences on Biological Activity and Receptor Recognition
The stereochemistry of a molecule, particularly its chirality, profoundly influences its biological activity and how it is recognized by biological receptors. Chiral biological entities, such as enzymes and receptors, exhibit enantioselective mechanisms, meaning they can differentiate between enantiomers (mirror-image isomers) of a compound sigmaaldrich.comthegoodscentscompany.comthegoodscentscompany.com. This chiral recognition leads to distinct biological effects between enantiomers, affecting aspects such as odor perception, pharmacological efficacy, and toxicity sigmaaldrich.comthegoodscentscompany.comthegoodscentscompany.com.
Traseolide itself possesses specific stereochemistry; for instance, the trans-Traseolide isomer is identified as 1-[(2R,3R)-1,1,2,6-tetramethyl-3-propan-2-yl-2,3-dihydroinden-5-yl]ethanone thegoodscentscompany.com. The precise three-dimensional arrangement of atoms in Traseolide is critical for its interaction with biological targets. A study on anti-Traseolide antibodies demonstrated how a single somatic mutation could enable the antibody to discriminate between Traseolide and an analogue lacking a methyl group, effectively mimicking the discriminatory behavior of an odorant receptor uzh.ch. This highlights the exquisite sensitivity of biological recognition systems to subtle stereochemical differences. In the broader class of polycyclic musks, other examples like Galaxolide, which is a mixture of stereoisomers, show that specific forms (e.g., the (4S,7R) and (4S,7S) isomers) are associated with more potent musk notes and lower odor thresholds, underscoring the vital role of stereochemistry in defining olfactory properties wikipedia.org.
Metabolic Pathways and Biotransformation of Traseolide
In Vivo Metabolic Fate in Biological Systems (e.g., Fish)
The in vivo metabolic fate of traseolide in biological systems, particularly aquatic organisms like fish, has been a subject of research due to its environmental prevalence. Studies have demonstrated that traseolide, alongside other chiral polycyclic musks, undergoes enantioselective metabolism in various fish species. researchgate.net
Investigations into the metabolic stability of traseolide have been conducted using in vitro models, such as trout hepatocytes. These studies revealed significant metabolism of traseolide in trout hepatocytes. The calculated half-lives due to metabolism for traseolide were found to be less than one day in trout, indicating a relatively rapid transformation in this aquatic species. For comparison, half-lives in human hepatocytes were even shorter, typically less than one hour. nih.gov
The observed metabolism in trout suggests that traseolide does not extensively accumulate in these organisms. For chemicals where hepatic metabolism was demonstrated in trout, the calculated bioconcentration factors (BCFs) were not classified as bioaccumulative under prevailing regulatory systems. nih.gov This implies that while traseolide is absorbed by fish, it is also actively metabolized and excreted, reducing its potential for significant bioaccumulation.
While animal metabolic models for synthetic musks (SMs) generally suggest that the parent compound is primarily excreted, the formation of more polar metabolites is a common characteristic of their biotransformation. unlv.edugdut.edu.cn This increased polarity facilitates excretion from the organism.
Table 1: Metabolic Half-Lives of Traseolide in Hepatocytes
| Organism | System | Calculated Half-Life (Hepatic Metabolism) | Source |
| Trout | Hepatocytes | < 1 day | nih.gov |
| Human | Hepatocytes | < 1 hour | nih.gov |
Identification and Characterization of Biotransformation Products
The biotransformation of traseolide involves enzymatic processes that convert the parent compound into various metabolites. While specific detailed chemical structures of traseolide's unique metabolites in biological systems are not extensively documented in the provided search results, it is generally understood that the biotransformation products of synthetic musks, including traseolide, tend to be more polar than the parent compound. unlv.edu This increase in polarity is crucial for facilitating their excretion from the organism.
For other synthetic musks, such as Tonalide (AHTN), studies have successfully identified and characterized specific transformation products in environmental samples, including fish and human breast milk. These identified products included main derivatives like 3-acetyl-5,6,7,8-tetrahydro-5,5,7,8,8-pentamethyl-2-naphthalenecarbaldehyde and (3-ethyl-5,6,7,8-tetrahydro-5,5,7,8,8-pentamethyl-2-naphthalenyl)methanol, along with several minor products. researchgate.net The identification of such metabolites typically involves advanced analytical techniques such as gas chromatography/mass spectrometry (GC/EI/MS and GC/NCI/MS), often coupled with organic synthesis to obtain pure standards for comparison. unlv.eduresearchgate.net
The lack of detailed experimental data on specific human biotransformation products for synthetic musks, including traseolide, highlights a need for future biological monitoring studies to focus more on the metabolic transformation of these compounds in humans and the concentration of their metabolites. gdut.edu.cn This would provide a more complete picture of their internal fate and potential effects.
In Silico Metabolic Pathway Prediction and Modeling Approaches
In silico metabolic pathway prediction and modeling approaches play a crucial role in understanding the potential biotransformation of compounds like traseolide, especially when experimental data are limited. These computational methods leverage systems biology to predict metabolic pathways, identify potential drug targets, and assess environmental properties and toxicity. mun.canih.govnih.gov
Genome-scale metabolic models (GEMs) are a prominent tool in this field. They provide a comprehensive framework for integrating and analyzing various types of "omics" data, including transcriptomics, proteomics, metabolomics, and fluxomics. This integration allows for the generation of testable predictions regarding metabolic behavior. unl.edu
Furthermore, thermodynamic-based modeling approaches, such as the Metabolic Driving Force (MDF) framework, are employed to quantify the effect of free energy on the activity of a metabolic pathway. These models can identify thermodynamic bottlenecks within a pathway and predict metabolite levels, thereby enhancing the accuracy of predictions compared to purely stoichiometric methods. unl.edu
For synthetic musks in general, computational toxicology data have been utilized to predict potential health impacts, such as negative effects on the cardiovascular system. gdut.edu.cn While these predictions are often based on the broader class of synthetic musks, they underscore the utility of in silico methods in anticipating the metabolic and toxicological profiles of compounds like traseolide. These modeling approaches are essential for a deeper understanding of traseolide's environmental behavior, transformation processes, and potential biological interactions, guiding further experimental research.
Future Directions and Emerging Research Avenues for Traseolide
Advancements in Sustainable and Green Synthesis Methodologies
The synthesis of Traseolide, like many chemical compounds, traditionally involves processes that may generate waste or utilize hazardous reagents. Future research is increasingly focused on developing sustainable and green synthesis methodologies to minimize environmental impact and enhance the safety of production. Green chemistry principles emphasize reducing pollution, maximizing atom utilization, and employing safer solvents and reagents.
Comprehensive Long-Term Low-Dose Exposure Studies on Biological Systems
Despite its widespread use, comprehensive long-term low-dose exposure studies on the biological impacts of Traseolide are crucial for a more complete understanding of its environmental and health implications. While some studies have investigated its presence in human tissues and breast milk, and its potential to interfere with cellular xenobiotic defense systems, more in-depth research is needed. ewg.org
Current research highlights the need for studies on the molecular interactions of xenobiotics, including Traseolide, with transporter systems in aquatic organisms, particularly focusing on the less understood SLC-type transporters. frontiersin.org Such studies would provide insights into how Traseolide is absorbed, distributed, metabolized, and excreted at low concentrations over extended periods. The effects of environmental stressors, such as changes in salinity, pH, and temperature, on the bioavailability and potential toxicity of environmental chemicals like Traseolide also require further investigation. frontiersin.org Understanding these long-term, low-dose effects is vital for accurate risk assessment and for developing strategies to mitigate any potential impacts.
Refined Ecological Risk Assessment Methodologies and Environmental Modeling
Refining ecological risk assessment methodologies and improving environmental modeling for Traseolide are critical for accurately predicting its fate and potential impact in various ecosystems. Ecological risk assessments evaluate the likelihood of adverse ecological effects from exposure to chemicals of concern. texas.govdataguard.com This involves identifying hazards, assessing exposure, and characterizing risks. dataguard.com
Environmental fate models, which typically take the form of mass balance models, are used to predict the transport and transformation of chemicals in the environment. up.ptepa.gov These models compartmentalize the environment into defined units and quantify source emissions, transport processes (advective and diffusive), and chemical transformation processes. up.pt For Traseolide, which is released into the environment through various waste streams from its use in consumer products, such modeling helps understand its distribution in air, soil, and water. nih.gov While Traseolide is considered not readily biodegradable, and its estimated bioconcentration factor suggests a high potential for bioconcentration in aquatic organisms, refined models can better account for its partitioning and persistence. nih.gov Advances in gathering and utilizing environmental and geospatial data, including "big data" approaches, offer possibilities for next-generation landscape-based environmental risk assessments. nih.gov These models can incorporate spatial representations and consider landscape structure and land use characteristics to provide more localized and accurate risk predictions. nih.gov
Development of Novel and More Sensitive Analytical Techniques
The development of novel and more sensitive analytical techniques is essential for the accurate detection and quantification of Traseolide, especially at trace levels in complex environmental and biological matrices. The sensitivity of analytical techniques has improved significantly, allowing for detection limits to reach sub-nanogram per gram levels. researchgate.net
Current methods for determining synthetic musk fragrances in water and sludge include solid-phase microextraction (SPME) coupled with gas chromatography-mass spectrometry (GC-MS). nih.gov These methods offer high sensitivity, good linearity, and repeatability, with detection limits in the low pg/mL range. nih.gov Headspace solid-phase microextraction followed by GC-MS analysis has also been presented as a suitable technique for determining musk compounds in sewage treatment plant sludge. nih.gov Electrophoretic techniques, such as capillary electrophoresis and micellar electrokinetic chromatography, are also being explored for rapid and precise separation and identification of cosmetic ingredients, including Traseolide, offering high sensitivity and resolution. mdpi.com The combination of passive sampling with advanced analytical techniques like two-dimensional gas chromatography–time-of-flight mass spectrometry (GC×GC–TOF-MS) is proving valuable for screening pollutants in water, enabling the detection of trace contaminants over extended periods and improving confidence in identification. spectroscopyonline.com Further advancements in these areas will facilitate more comprehensive environmental monitoring and exposure assessments.
Deepening Mechanistic Understanding of Biological Impacts and Interactions
Deepening the mechanistic understanding of Traseolide's biological impacts and interactions is crucial for a more complete assessment of its effects. Research into how Traseolide interacts at a molecular level with biological systems is ongoing. Studies have explored its binding characteristics with antibody fragments, revealing that van der Waals interactions are primarily involved in binding. uzh.chnih.gov Mutations in antibody structures have shown to influence binding energy and the ability to discriminate between Traseolide and its derivatives, offering insights into the physical principles of specificity for hydrophobic molecules. uzh.chnih.gov
Further investigation into the molecular mechanisms by which Traseolide might interact with cellular systems, such as its potential to inhibit multixenobiotic resistance transporters, is important. ewg.orgindustrialchemicals.gov.au While some studies have indicated the biological inactivity of polycyclic musks, including Traseolide, with respect to genotoxicity in certain assays, a comprehensive understanding of all potential biological pathways and interactions is still needed. nih.gov This includes exploring its influence on gene expression and other cellular processes in various organisms. nih.gov
Exploration of Novel Traseolide Derivatives for Specific Academic and Industrial Applications
The exploration of novel Traseolide derivatives presents opportunities for developing compounds with tailored properties for specific academic and industrial applications, potentially addressing current limitations or enhancing desired characteristics. This includes designing derivatives with improved environmental profiles, such as enhanced biodegradability or reduced bioaccumulation potential, while retaining desirable fragrance characteristics. mun.ca
The field of fragrance chemistry continually seeks new odorants and more efficient, economical, scalable, and environmentally friendly synthetic methods. researchgate.net Research into the synthesis of cyclic fragrances and the construction of carbocycles and heterocycles from readily available building blocks offers avenues for creating Traseolide analogues with modified structures. researchgate.net The ability to manipulate molecular structures to achieve safer chemicals is a core aspect of green chemistry, which can guide the design of new Traseolide derivatives. msuniv.ac.in This could lead to the development of "functional improved and environmentally friendly synthetic musks" with reduced human health risks, based on molecular modeling and an understanding of their environmental and functional properties. mun.ca
Q & A
Basic: What analytical methods are effective for detecting and quantifying Traseolide in environmental matrices?
Answer:
Traseolide detection requires methods sensitive to synthetic musks in complex matrices. Gas chromatography-mass spectrometry (GC-MS) with electron ionization is widely used due to its high resolution for low-concentration analytes. For aqueous samples, solid-phase extraction (SPE) with C18 cartridges is recommended for preconcentration . High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is preferred for polar transformation by-products (e.g., hydroxylated derivatives) . Key validation parameters include:
- Limit of Detection (LOD): ≤ 0.1 ng/L in water samples.
- Recovery Rates: 75–110% for SPE-based methods.
- Matrix Effects: Use isotope-labeled internal standards (e.g., deuterated HHCB) to correct signal suppression .
Advanced: How can experimental designs be optimized to study Traseolide’s transformation pathways under varying environmental conditions?
Answer:
Controlled photodegradation and ozonation experiments are critical. A fractional factorial design is recommended to assess variables like pH, UV intensity, and oxidant concentration. Key steps:
Photolysis: Use a solar simulator (λ = 290–800 nm) to mimic natural sunlight. Monitor degradation kinetics via pseudo-first-order rate constants .
Ozonation: Apply ozone doses (0.5–5 mg/L) and measure hydroxyl radical (•OH) scavenging effects using tert-butanol.
By-Product Identification: Employ high-resolution mass spectrometry (HRMS) with Q-TOF analyzers for non-target screening. Use computational tools (e.g., EPA’s CompTox Dashboard) to predict fragment structures .
Data Interpretation: Use principal component analysis (PCA) to correlate degradation rates with molecular descriptors (e.g., log Kow) .
Advanced: How can researchers resolve contradictions in toxicity data for Traseolide by-products?
Answer:
Discrepancies often arise from differing test organisms or endpoint selection. A tiered approach is advised:
In Silico Screening: Apply 3D-QSAR models to predict acute toxicity (e.g., LC50 for Mysidopsis bahia). Focus on substituent effects at positions 3 and 5 of the Traseolide structure (see Table S6-5-2 in ).
In Vitro Assays: Use Daphnia magna immobilization tests and mitochondrial toxicity assays (MTT) to compare oxidative stress responses.
Statistical Reconciliation: Apply sensitivity analysis to identify confounding variables (e.g., exposure duration, metabolic activation). Use Bayesian networks to model probabilistic relationships between structural features and toxicity endpoints .
Basic: What are the primary environmental transformation pathways of Traseolide, and how do they influence persistence?
Answer:
Traseolide undergoes:
- Photodegradation: Major pathway in surface waters, producing hydroxylated and demethylated by-products.
- Biodegradation: Aerobic microbial processes dominate, with half-lives (t₁/₂) of 14–28 days in sediment .
- Chlorination: Reacts with free chlorine in wastewater treatment, forming chlorinated derivatives (e.g., Cl-TRASE) with higher log Kow values (5.8 vs. 4.9 for parent compound) .
Persistence Metrics: Use fugacity models (Level III) to predict compartmental distribution. TRASE’s high log Kow (4.9) suggests significant bioaccumulation in lipid-rich tissues .
Advanced: What computational strategies are effective for predicting Traseolide’s bioaccumulation potential in aquatic food webs?
Answer:
Combine physiologically based pharmacokinetic (PBPK) modeling with trophic magnification factors (TMFs):
PBPK Models: Parameterize with species-specific absorption rates (k₁) and elimination constants (k₂). Validate using in vivo data from Cyprinus carpio .
TMF Calculation:
Values >1 indicate biomagnification. For TRASE, TMF ranges from 1.2 (zooplankton-fish) to 2.1 (fish-predator) .
Uncertainty Quantification: Apply Monte Carlo simulations to assess parameter variability (e.g., lipid content variability ±20%) .
Basic: How can researchers assess the sorption behavior of Traseolide in soil-water systems?
Answer:
Batch equilibrium experiments are standard:
Sorption Isotherms: Use Freundlich models () to quantify soil organic carbon (SOC)-water partitioning.
Key Variables:
- SOC content: ≥2% enhances sorption.
- pH: Sorption decreases at pH >7 due to ionization.
Quality Control: Include procedural blanks to account for losses during extraction (<5% acceptable) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
